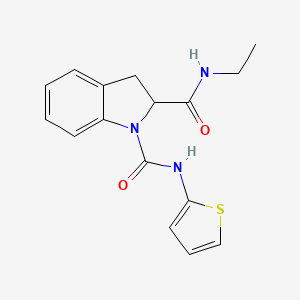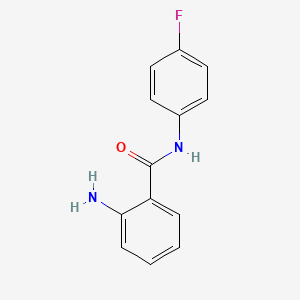
2-amino-N-(4-fluorophenyl)benzamide
Vue d'ensemble
Description
“2-amino-N-(4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O . It is used for proteomics research . The compound is stored at room temperature and is available in solid form .
Synthesis Analysis
The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide moiety that is N-linked to a benzyl group . The InChI code for this compound is 1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) .Chemical Reactions Analysis
The compound “this compound” can undergo N-arylation reactions with phenyl boronic acid via a Chan–Evans–Lam (CEL) type reaction . This reaction can be catalyzed by a Cu@Phen@MGO catalyst .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 230.24 . It is a solid at room temperature . The compound should be stored in a dark place and under an inert atmosphere .Applications De Recherche Scientifique
1. Neurological Research and Imaging
2-Amino-N-(4-fluorophenyl)benzamide derivatives have been utilized in neurological research, particularly for Alzheimer's disease. For instance, a specific derivative was employed in positron emission tomography (PET) imaging to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This study revealed significant decreases in receptor densities, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).
2. Antipsychotic Drug Development
Benzamide analogues, including those related to this compound, have been investigated for their potential as antipsychotic drugs. Research has shown that certain derivatives maintain dopamine antagonistic activity and exhibit increased activity compared to parent compounds, offering potential for new antipsychotic treatments (van Wijngaarden et al., 1987).
3. Cancer Research
Derivatives of this compound have been explored in cancer research. One such derivative, identified as MGCD0103, has been found to be an orally active histone deacetylase inhibitor, showing significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).
4. Antioxidant Studies
In the field of chemistry and biochemistry, amino-substituted benzamide derivatives, similar to this compound, have been studied for their antioxidant properties. Electrochemical studies have provided insights into their mechanisms as antioxidants, revealing their potential in scavenging free radicals (Jovanović et al., 2020).
5. Antimicrobial and Antibiofilm Research
Research has also focused on the antimicrobial and antibiofilm properties of benzamide derivatives. Studies have shown that certain derivatives exhibit significant activity against bacterial strains known for their ability to grow in biofilms, highlighting their potential as novel anti-microbial agents (Limban et al., 2011).
6. Radiotherapy Enhancement
Novel phenylpyrimidine derivatives, structurally related to this compound, have been investigated for their potential to enhance the effectiveness of radiotherapy in cancer treatment. These derivatives have shown promising results in increasing radiosensitivity, offering a new approach to improve radiotherapy outcomes (Jung et al., 2019).
7. Mosquito Development Inhibition
Certain benzamides, related to this compound, have been found to be effective inhibitors of mosquito development. These compounds have shown potential for controlling larval populations of various mosquito species, thereby contributing to vector control efforts (Schaefer et al., 1978).
Mécanisme D'action
Result of Action
FNA has been shown to have a significant inhibitory effect on both solid tumor cells and non-solid tumor cells . In vitro antiproliferative assays indicate that FNA exhibits solid tumor cell inhibitory activities . Moreover, FNA has been shown to promote apoptosis and G2/M phase arrest in HepG2 cells, contributing to its antitumor activity .
Safety and Hazards
The safety information for “2-amino-N-(4-fluorophenyl)benzamide” indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
2-amino-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGBBCJEMBUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2841163.png)
![2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2841165.png)
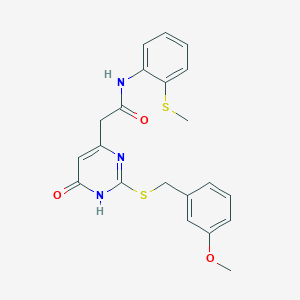
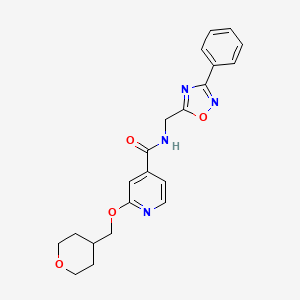
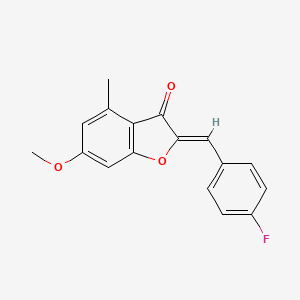
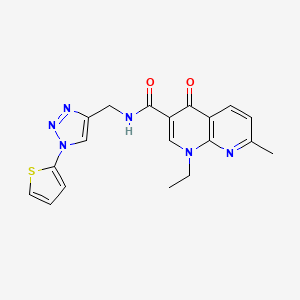
![1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2841176.png)

![N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2841178.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2841181.png)
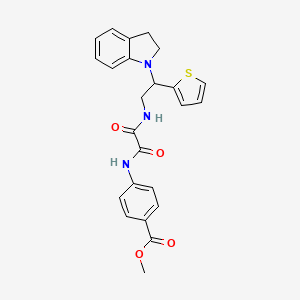
![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide](/img/structure/B2841183.png)
